

Best practices for storing and handling O-304 compound

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Compound of Interest

Compound Name: O-304

Cat. No.: B609697

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Application Notes and Protocols: O-304

Compound: **O-304** (ATX-304) CAS Number: 1261289-04-6 Mechanism of Action: First-in-class, orally available, small molecule pan-AMPK (AMP-activated protein kinase) activator. It functions by suppressing the dephosphorylation of phospho-AMPK (Thr172) by protein phosphatase 2C (PP2C), thereby maintaining AMPK in its active state without depleting cellular ATP.[1][2][3][4]

Introduction

O-304 is a potent research compound investigated for its therapeutic potential in metabolic diseases such as type 2 diabetes (T2D), metabolic dysfunction-associated steatotic liver disease (MASLD), and associated cardiovascular complications.[2] Its unique mechanism of sustaining AMPK activation mimics the beneficial effects of exercise, leading to improved glucose homeostasis, increased insulin sensitivity, and enhanced cardiovascular function. These application notes provide essential guidelines for the proper storage, handling, and implementation of **O-304** in preclinical research settings.

Physicochemical and Storage Information

Proper storage and handling are critical to maintain the integrity and activity of **O-304**. The compound is typically supplied as a crystalline solid or powder.

Data Presentation: Properties and Storage Conditions

The following tables summarize the key physicochemical properties and recommended storage conditions for **O-304**.

Table 1: Physicochemical Properties of **O-304**

Property	Value	Reference(s)
CAS Number	1261289-04-6	
Molecular Formula	C ₁₆ H ₁₁ Cl ₂ N ₃ O ₂ S	
Molecular Weight	380.2 g/mol	
Appearance	Solid Powder / Crystalline Solid	
Purity	≥98%	

Table 2: Recommended Storage and Stability

Form	Storage Temperature	Duration	Reference(s)
Solid Powder	-20°C	≥ 4 years	
0 - 4°C	Short-term (days to weeks)		
In Solvent	-80°C	6 months to 2 years	
-20°C	1 to 12 months		

Note: For maximum stability, it is strongly recommended to store the solid compound at -20°C and stock solutions in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol details the preparation of a 10 mM stock solution in DMSO, a commonly used solvent for **O-304**.

Materials:

- **O-304** solid powder
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Sterile, tightly sealed vials (e.g., cryovials)
- Calibrated analytical balance and appropriate personal protective equipment (PPE)

Procedure:

- **Equilibration:** Allow the vial of **O-304** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
- **Weighing:** In a chemical fume hood, carefully weigh the desired amount of **O-304** powder. For example, to prepare 1 mL of a 10 mM stock, weigh 0.3802 mg. For larger, more practical volumes, weigh 3.8 mg.
- **Dissolution:** Add the appropriate volume of DMSO to the powder. For 3.8 mg of **O-304**, add 1 mL of DMSO to achieve a 10 mM concentration.
- **Solubilization:** Vortex or gently warm the solution (if necessary) to ensure complete dissolution. The solution should be clear.
- **Aliquoting and Storage:** Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. Store immediately at -80°C for long-term use.

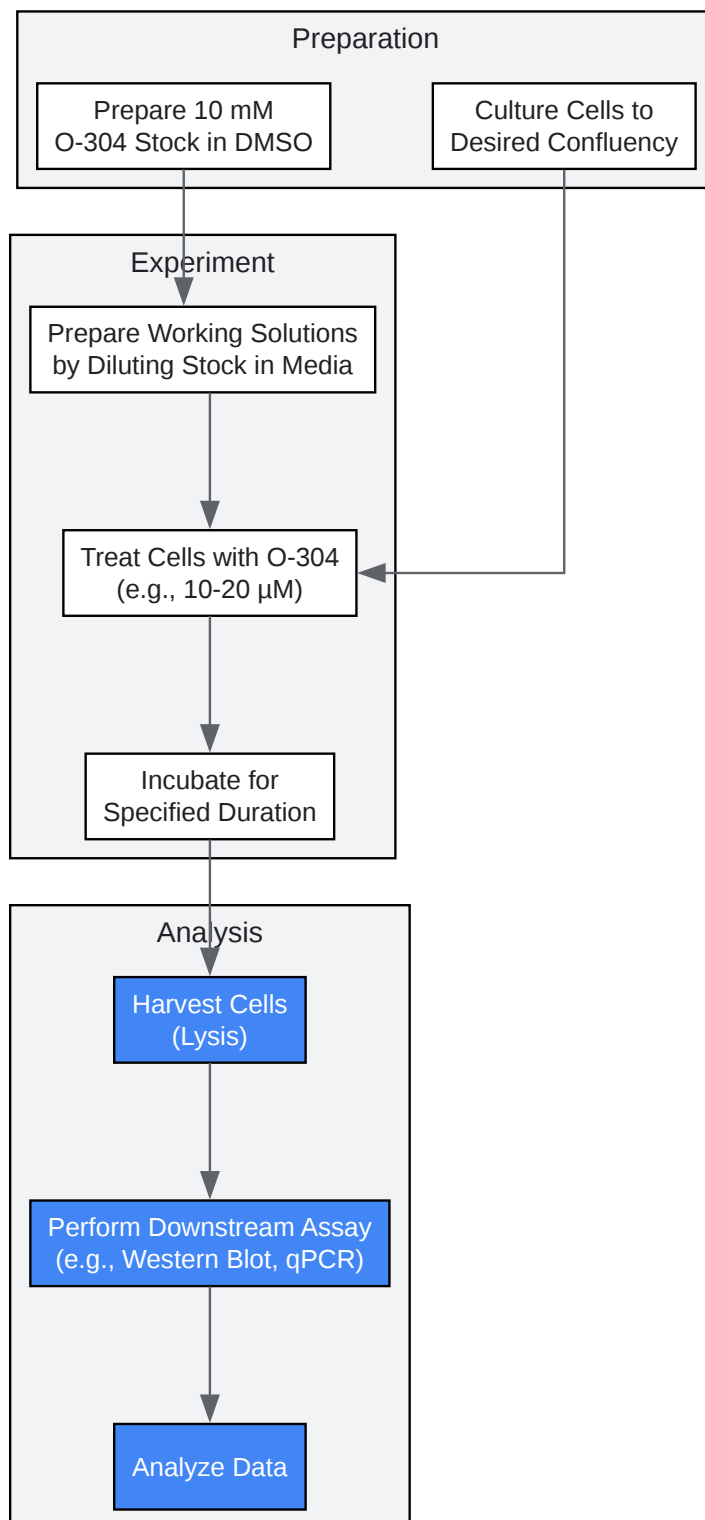
Table 3: Solubility Data

Solvent	Concentration	Reference(s)
DMSO	10 - 20 mg/mL (26-52 mM)	
DMF	10 mg/mL (~26 mM)	
DMSO:PBS (pH 7.2) 1:30	0.03 mg/mL (~0.08 mM)	
Ethanol	Slightly Soluble	

General Workflow for In Vitro Cell-Based Assays

This workflow outlines the typical steps for treating cultured cells with **O-304** to study its effects on AMPK signaling and downstream cellular processes.

General Workflow for O-304 In Vitro Experiments

[Click to download full resolution via product page](#)Caption: A typical workflow for cell-based assays using **O-304**.

Protocol: Western Blot for pAMPK Activation

This protocol describes how to detect the activation of AMPK by measuring the phosphorylation of its alpha subunit at Threonine 172 (pAMPK α Thr172).

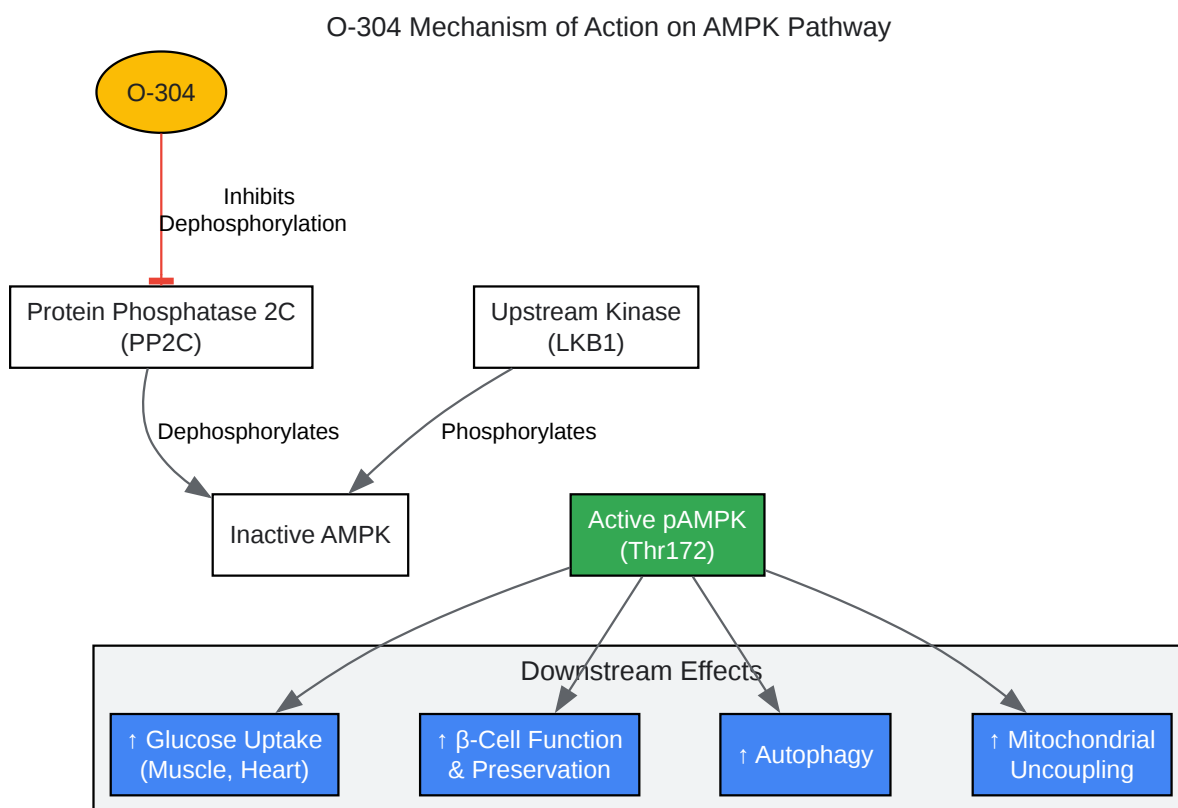
Procedure:

- **Cell Culture and Treatment:** Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) and grow to 70-80% confluency. Treat cells with desired concentrations of **O-304** (e.g., 10 μ M, 20 μ M) or vehicle control (DMSO) for a specified time (e.g., 4 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against pAMPK α (Thr172) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Stripping and Re-probing:** Strip the membrane and re-probe with an antibody for total AMPK α to normalize for protein loading.

- Analysis: Quantify band intensities using densitometry software. An increase in the ratio of pAMPK α to total AMPK α indicates compound activity.

Mechanism of Action: Signaling Pathway

O-304's primary mechanism is the sustained activation of AMPK. AMPK is a central regulator of cellular energy homeostasis. Once activated, it initiates downstream signaling to restore energy balance by stimulating catabolic pathways (e.g., glucose uptake, fatty acid oxidation) and inhibiting anabolic pathways (e.g., protein synthesis, lipogenesis).



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- To cite this document: BenchChem. [Best practices for storing and handling O-304 compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609697#best-practices-for-storing-and-handling-o-304-compound]

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